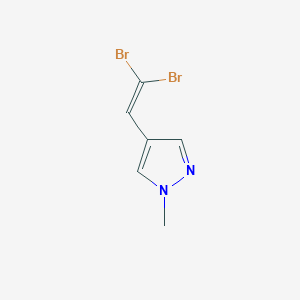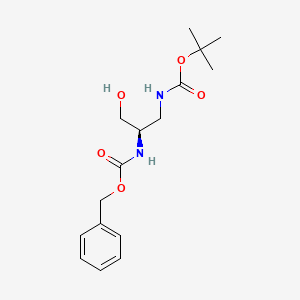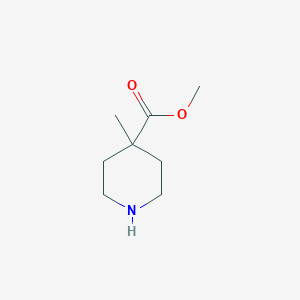![molecular formula C13H14ClN3O B1425003 6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine CAS No. 1283109-48-7](/img/structure/B1425003.png)
6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine
Overview
Description
“6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine” is a chemical compound with the molecular formula C13H14ClN3O1. It is used for pharmaceutical testing23.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine”. However, pyridazine and pyridazinone derivatives, which are heterocycles containing two adjacent nitrogen atoms, have shown a wide range of pharmacological activities4. These compounds are often used as scaffolds for highly functionalized compounds4.Molecular Structure Analysis
The molecular structure of “6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine” is defined by its molecular formula, C13H14ClN3O1. Unfortunately, I couldn’t find more detailed information about its structural analysis.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine”.Physical And Chemical Properties Analysis
The molecular weight of “6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine” is 263.72 g/mol1. More detailed physical and chemical properties were not available in the information I retrieved.Scientific Research Applications
Novel Synthesis Techniques
A study detailed the regiospecific synthesis of a novel class of 6-amino-5-hydroxypyridazin-3(2H)-ones, which are analogs related to the chemical structure of interest. These compounds were synthesized through condensation of disubstituted amines followed by acylation and Dieckmann cyclization, showcasing a methodological advancement in pyridazine chemistry (Dragovich et al., 2008).
Reactivity and Derivative Formation
Another research effort focused on the synthesis of 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones from benzil monohydrazones and their conversion to 3-chloro derivatives. These derivatives underwent further reactions to produce new 3-aminoaryl pyridazines, illustrating the compound's versatility in creating a variety of chemically significant derivatives (Alonazy et al., 2009).
Synthesis of Heterocyclic Compounds
Research on the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives has been reported, indicating the utility of the core structure in generating diverse heterocyclic compounds with potential biological activities. These compounds were synthesized through various reactions including Friedel-Crafts acylation and cyclization, highlighting the chemical's adaptability in heterocyclic chemistry (Soliman & El-Sakka, 2011).
Antibacterial Activity
A study on the synthesis of novel thieno[2,3-c]pyridazines using a related amino compound as a starting material demonstrated significant antibacterial activity. This work showcases the potential biomedical applications of such compounds, suggesting that derivatives of the chemical could be explored for their antibacterial properties (Al-Kamali et al., 2014).
Central Nervous System (CNS) Activities
Research into imidazo[1,2-b]pyridazines, which share a similar pyridazine core, reported the synthesis of compounds with notable central nervous system activities. These studies highlight the potential of pyridazine derivatives in developing therapeutics targeting CNS disorders (Barlin et al., 1993).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of “6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine”.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of “6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine”.
Please note that this information is based on the data I retrieved and may not be comprehensive. For more detailed information, please refer to relevant scientific literature or contact experts in the field.
properties
IUPAC Name |
6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-18-11-5-3-2-4-10(11)8-9-15-13-7-6-12(14)16-17-13/h2-7H,8-9H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOAALASRDWZKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-Methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1424929.png)


![2-chloro-N-[(3-ethoxyphenyl)methyl]acetamide](/img/structure/B1424935.png)



![Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1424943.png)